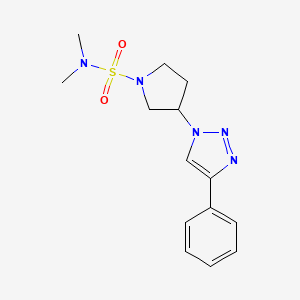

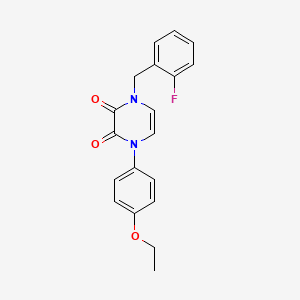

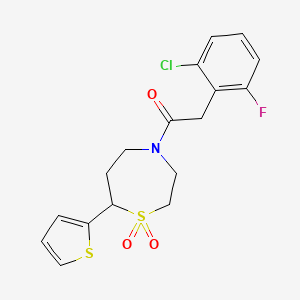

![molecular formula C19H13FN4O3S B2651906 6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-22-6](/img/structure/B2651906.png)

6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of imidazo[2,1-b]thiazole . It has been designed and synthesized as part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives . These compounds have been tested for their anticancer activities .

Synthesis Analysis

The synthesis of these compounds involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions were carried out under microwave (MW) activation, which provided benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of this compound, like other imidazo[2,1-b]thiazole derivatives, is characterized by the presence of nitrogen, oxygen, or sulfur . These heterocyclic compounds have interesting chemical and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out under microwave (MW) activation . This method demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their IR, NMR, and Mass spectroscopy .Scientific Research Applications

Antitumor and Anticancer Applications

Synthesis of Antitumor Agents : Some studies have investigated the synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, as potential antitumor agents. This includes the development of novel synthesis routes for compounds like temozolomide, a known antitumor drug (Wang et al., 1997).

Evaluation of Anticancer Activity : Various studies have synthesized and evaluated the biological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents. These studies focus on the cytotoxicity of these compounds on leukemia cells and their potential as chemotherapeutic agents (Karki et al., 2011).

Antimicrobial and Antitubercular Activities

Antibacterial and Antifungal Properties : Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been tested for their antibacterial and antifungal activities. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential in treating infectious diseases (Chandrakantha et al., 2014).

Evaluation Against Tuberculosis : Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been evaluated for their antitubercular activity, particularly against the Mycobacterium tuberculosis strain. Some compounds have shown promising results, offering potential avenues for tuberculosis treatment (Patel et al., 2017).

Miscellaneous Applications

Synthesis and Structural Analysis : Research has also focused on the synthesis and crystal structure analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Understanding their structural properties is essential for further development and application in various fields (Banu et al., 2010).

Molecular Modelling and Antifungal Activity : Studies involving molecular modelling and the evaluation of antifungal activity of imidazoline derivatives, which are structurally related to imidazo[2,1-b]thiazole, have been conducted. These studies aim to understand the mechanism of action and potential optimization for antifungal applications (Wróbel et al., 2015).

Mechanism of Action

The mechanism of action of these compounds involves their cytotoxic ability on cancer cells . They have been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that the antineoplastic mechanisms of these drugs can lead to major drawbacks in terms of lack of selectivity and subsequently undesirable systemic side effects resulting from cytotoxicity, inflammation, and neurotoxicity .

Future Directions

properties

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-14-6-8-15(9-7-14)24(26)27)28-19-22-16(10-23(11)19)12-2-4-13(20)5-3-12/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDINDOSYESRFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

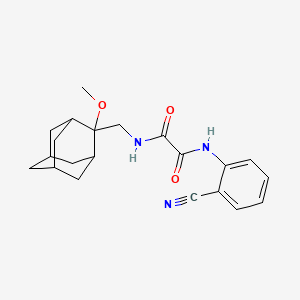

![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

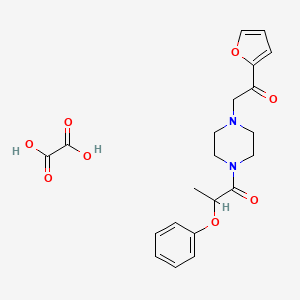

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

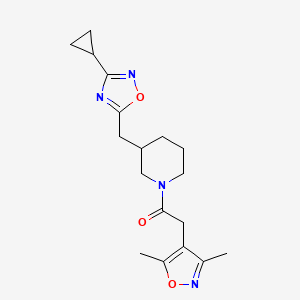

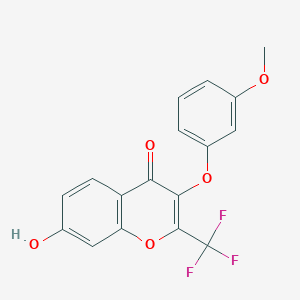

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

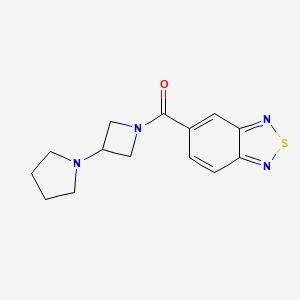

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)

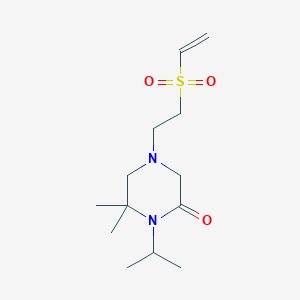

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)